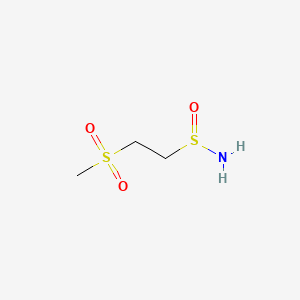
2-(Methylsulfonyl)ethanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)ethanesulfinamide is an organic compound with the molecular formula C3H9NO3S2. It is characterized by the presence of both sulfonyl and sulfinamide functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)ethanesulfinamide typically involves the reaction of ethanesulfinamide with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)ethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-(Methylsulfonyl)ethanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)ethanesulfinamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl and sulfinamide groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug development .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the ethane backbone.
Ethanesulfonamide: Similar but does not have the methylsulfonyl group.
Methylsulfonylethane: Lacks the sulfinamide group.
Uniqueness
2-(Methylsulfonyl)ethanesulfinamide is unique due to the presence of both sulfonyl and sulfinamide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C3H9NO3S2 |
|---|---|
Molecular Weight |
171.2 g/mol |
IUPAC Name |
2-methylsulfonylethanesulfinamide |
InChI |
InChI=1S/C3H9NO3S2/c1-9(6,7)3-2-8(4)5/h2-4H2,1H3 |
InChI Key |
XMXAYVWEMXWSMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCS(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


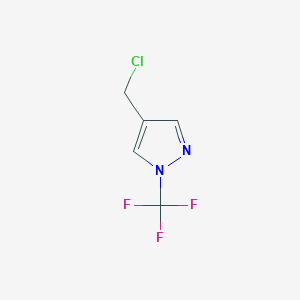
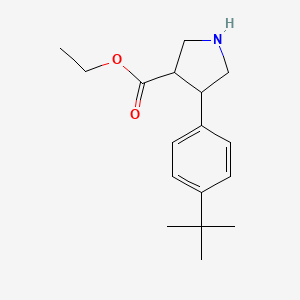
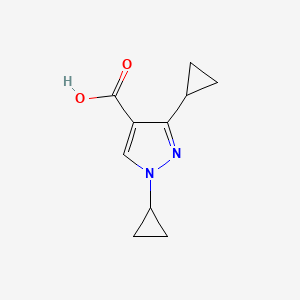
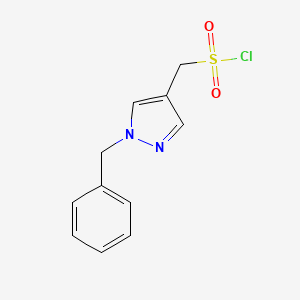
![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
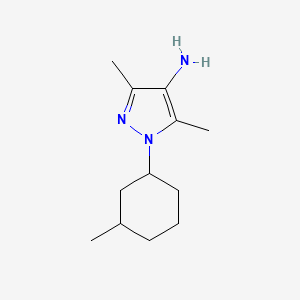
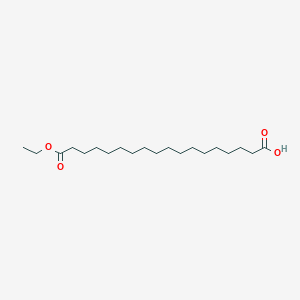

![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

